(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one

Stereochemistry Kinase inhibitor design Conformational analysis

(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one (CAS 691873‑19‑5) belongs to the pyrrole‑substituted indolin‑2‑one class, a privileged scaffold in kinase inhibitor discovery. The molecule features an E‑configured exocyclic double bond connecting a 4‑bromophenyl‑pyrrole moiety to the indolin‑2‑one core, with a molecular formula C₁₉H₁₃BrN₂O, a monoisotopic mass of 364.021 Da, and a computed XLogP3 of 4.

Molecular Formula C19H13BrN2O
Molecular Weight 365.23
CAS No. 691873-19-5
Cat. No. B2460473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one
CAS691873-19-5
Molecular FormulaC19H13BrN2O
Molecular Weight365.23
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)N2
InChIInChI=1S/C19H13BrN2O/c20-13-7-9-14(10-8-13)22-11-3-4-15(22)12-17-16-5-1-2-6-18(16)21-19(17)23/h1-12H,(H,21,23)/b17-12+
InChIKeyDKMRFIKLCSOEBL-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

691873-19-5 (E‑Bromo‑Pyrrole‑Indolinone) Procurement‑Grade Compound Profile


(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one (CAS 691873‑19‑5) belongs to the pyrrole‑substituted indolin‑2‑one class, a privileged scaffold in kinase inhibitor discovery [1]. The molecule features an E‑configured exocyclic double bond connecting a 4‑bromophenyl‑pyrrole moiety to the indolin‑2‑one core, with a molecular formula C₁₉H₁₃BrN₂O, a monoisotopic mass of 364.021 Da, and a computed XLogP3 of 4 [2]. This compound is structurally related to the well‑characterized SU5402/SU5416 series of receptor tyrosine kinase inhibitors but bears a distinctive N‑(4‑bromophenyl) substitution on the pyrrole ring that is absent from the canonical clinical candidates [1].

Why Generic Pyrrole‑Indolinones Cannot Replace 691873‑19‑5 in Target‑Based Selection


The pyrrole‑indolin‑2‑one scaffold has yielded several advanced kinase inhibitors (e.g., sunitinib, SU5416), yet small structural perturbations—stereochemistry of the exocyclic double bond (E vs Z), the pyrrole attachment point (2‑yl vs 3‑yl), and the N‑aryl substitution—produce profound differences in kinase selectivity, cellular potency, and physicochemical behavior [1]. Uncontrolled substitution with commercially available “close analogs” risks selecting a Z‑isomer or a 3‑yl regioisomer that may exhibit inverted binding modes, altered LogP, or complete loss of activity against the intended kinase panel [2]. The comparative data below quantify the specific molecular features that distinguish CAS 691873‑19‑5 from its nearest structural neighbors and justify its selection as a discrete chemical entity for screening or medicinal chemistry campaigns.

Quantitative Differential Evidence for (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one (691873‑19‑5)


E‑Stereochemistry vs Z‑Isomer: Geometric Determinant of Binding Conformation

CAS 691873‑19‑5 bears an E (trans) configuration at the exocyclic C3–methylidene double bond, placing the bromophenyl‑pyrrole moiety on the opposite side of the indolin‑2‑one plane relative to the lactam NH. The closest commercially cataloged structural isomer, (3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one (CAS 691869‑05‑3), bears a Z configuration with the pyrrole attached at the 3‑position rather than the 2‑position . In the broader 3‑pyrrole‑methylidene‑indolin‑2‑one series, E‑configured compounds have been shown to adopt a binding‑competent conformation for the ATP pocket of VEGFR2, whereas Z‑isomers exhibit a >10‑fold reduction in inhibitory potency due to steric clash with the hinge region [1]. For procurement, specifying the E‑isomer ensures acquisition of the geometry that aligns with the established kinase inhibitor pharmacophore.

Stereochemistry Kinase inhibitor design Conformational analysis

Pyrrole‑2‑yl vs Pyrrole‑3‑yl Linkage: Regiochemical Determinant of Kinase Pocket Occupancy

The target compound links the 4‑bromophenyl‑pyrrole moiety through the pyrrole C‑2 position to the indolin‑2‑one core. This 2‑yl attachment is the canonical connectivity found in the validated VEGFR/FGFR/PDGFR inhibitor series (SU5402, SU5416, SU6668), where the pyrrole nitrogen engages the kinase hinge region [1]. By contrast, the nearest comparator CAS 691869‑05‑3 attaches through the pyrrole C‑3 position [2]. In published pyrrole‑indolin‑2‑one SAR, shifting from a 2‑yl to a 3‑yl linkage disrupts the key N–H···O=C hinge hydrogen bond, leading to a >100‑fold loss in kinase inhibitory activity for Aurora A and B [3]. The 2‑yl regiochemistry of 691873‑19‑5 thus preserves the critical hinge‑binding motif validated across multiple kinase targets.

Regiochemistry Kinase hinge binding Scaffold validation

Lipophilicity (cLogP = 4) vs Polar Carboxyethyl‑Substituted Analogs: Permeability–Solubility Balance

The computed octanol‑water partition coefficient (XLogP3) of 691873‑19‑5 is 4.0 [1], distinctly higher than the carboxyethyl‑substituted prototype SU5402 (cLogP ≈ 2.3) [2]. This ~1.7 log unit increase reflects the replacement of the polar propionic acid side chain with a 4‑bromophenyl substituent on the pyrrole nitrogen. Higher lipophilicity predicts improved passive membrane permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s expected at LogP 4) but reduced aqueous solubility relative to carboxylate‑bearing analogs [3]. For cell‑based screening, this property profile positions 691873‑19‑5 as a tool compound requiring DMSO stock handling protocols distinct from water‑soluble indolinones, but potentially exhibiting superior intracellular target engagement in permeability‑limited assays.

Drug-likeness Permeability Physicochemical profiling

Distinct Hydrogen‑Bond Donor/Acceptor Count: Implications for Target Selectivity vs Polysubstituted Analogs

691873‑19‑5 possesses only 1 hydrogen‑bond donor (indolin‑2‑one NH) and 1 hydrogen‑bond acceptor (indolin‑2‑one C=O) [1]. This minimal H‑bond pharmacophore contrasts with the carboxyethyl‑substituted progenitor SU5402 (3 HBD, 4 HBA) [2] and with 3,5‑disubstituted indolin‑2‑ones that incorporate additional H‑bond donors at the C‑5 position for enhanced kinase selectivity [3]. In the Aurora kinase inhibitor series, introduction of a C‑5 phenylsulfonamido group (adding 2 HBD, 3 HBA) shifted the selectivity ratio from Aurora A/B equipotency to >10‑fold Aurora A selectivity [3]. The sparse H‑bond profile of 691873‑19‑5 suggests a cleaner pharmacological baseline—fewer off‑target interactions mediated by polar contacts—making it a preferred starting scaffold for fragment‑based or targeted library design.

Hydrogen bonding Kinase selectivity Molecular recognition

Multi‑Target Kinase Inhibitor Potential: Class‑Level Evidence from US9556154 Patent Series

The pyrrole‑substituted indolone derivative class encompassing 691873‑19‑5 is disclosed in US Patent 9,556,154 B2 as multi‑target receptor tyrosine kinase inhibitors with activity against VEGFR, PDGFR, and c‑Kit [1]. The patent demonstrates that pyrrole‑substituted indolone derivatives bearing aryl substituents on the pyrrole ring achieve IC₅₀ values in the sub‑micromolar range against VEGFR2 in biochemical assays and exhibit tumor growth inhibition in HT‑29 colon cancer xenograft models at oral doses of 25–50 mg/kg [1]. While 691873‑19‑5 itself is not explicitly exemplified in the patent, its structural conformance to the Markush formula (General Formula I) and the presence of the 4‑bromophenyl pharmacophore—a privileged fragment for kinase hinge‑region halogen bonding—place it within the patent’s claimed active scope [1]. Separately, the pyrrole‑indolin‑2‑one scaffold has produced Aurora kinase inhibitors with IC₅₀ values as low as 12 nM [2], establishing the broader class potential.

Tyrosine kinase inhibition Multi-target profile Antitumor scaffold

Recommended Procurement and Application Scenarios for 691873-19-5 Based on Differential Evidence


Kinase Inhibitor Screening Library Enrichment with a Defined E‑2‑yl Pharmacophore

Academic and industrial screening libraries often contain mixtures of E/Z isomers and 2‑yl/3‑yl regioisomers of pyrrole‑indolinones that confound SAR interpretation. Procuring 691873‑19‑5, which is unambiguously the E‑2‑yl isomer [1], ensures that the compound screened corresponds to the binding‑competent geometry validated in the SU5402/SU5416 kinase inhibitor series [2]. The compound’s XLogP3 of 4 and single H‑bond donor/acceptor pair [3] make it an ideal lipophilic, pharmacophorically minimal starting point for fragment‑based kinase inhibitor discovery, where every additional polar contact can be rationally introduced and tracked.

Halogen‑Bonding Probe for Bromine‑Dependent Kinase Selectivity Profiling

The 4‑bromophenyl substituent on 691873‑19‑5 can engage in halogen‑bonding interactions with backbone carbonyl oxygen atoms in kinase hinge regions—an interaction not available to the corresponding 4‑methylphenyl or unsubstituted phenyl analogs. Researchers investigating bromine‑dependent selectivity within the VEGFR/PDGFR/c‑Kit or Aurora kinase families [1] can use this compound as a dedicated halogen‑bond probe, comparing its inhibition profile directly against the non‑brominated matched molecular pair (e.g., 1‑phenyl‑1H‑pyrrol‑2‑yl analog) to deconvolute the contribution of halogen bonding to target engagement.

Medicinal Chemistry Starting Point for Multi‑Target RTK Inhibitor Optimization

The compound’s structural conformity to the Markush formula of US Patent 9,556,154 B2 [1], combined with its defined E‑stereochemistry and 2‑yl pyrrole linkage, position it as a legitimate lead‑like scaffold within a patented multi‑target RTK inhibitor series. Medicinal chemistry teams pursuing VEGFR2/PDGFRβ/c‑Kit polypharmacology can procure 691873‑19‑5 as a reference standard for the bromophenyl‑substituted sub‑series, using its physicochemical profile (LogP 4, rotatable bonds = 2) [2] as a baseline for property‑guided optimization toward development candidates with balanced permeability and metabolic stability.

Cellular Target Engagement Model Compound Requiring DMSO‑Based Formulation

With a computed XLogP3 of 4 and only a single H‑bond donor [1], 691873‑19‑5 exhibits physicochemical properties consistent with moderate passive membrane permeability but limited aqueous solubility. This profile makes it suitable as a model compound for developing intracellular target engagement assays (e.g., cellular thermal shift assay, NanoBRET) where DMSO‑based stock solutions are acceptable but compound precipitation in assay media must be carefully controlled. Its procurement enables laboratories to establish solubility‑handling protocols specifically for lipophilic indolin‑2‑one derivatives before scaling to more polar, synthetically elaborated analogs.

Quote Request

Request a Quote for (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.